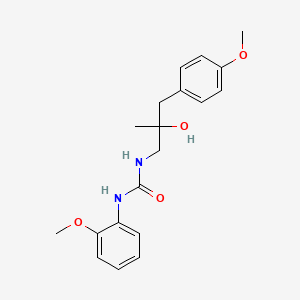
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to "1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-methoxyphenyl)urea," involves innovative approaches to create these complex molecules. The Lossen rearrangement facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) is a notable method for synthesizing ureas from carboxylic acids, offering good yields without racemization under mild conditions (Thalluri et al., 2014). Moreover, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea through carbonylation and substitution reactions demonstrates the versatility in creating urea derivatives, highlighting the chemical's synthesis complexity and the efficient methods developed to achieve it (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" has been explored through various spectroscopic and crystallographic techniques. For instance, the crystal structure analysis of a closely related compound revealed the dihedral angle between the urea group and attached phenyl rings, showcasing the spatial arrangement crucial for its reactivity and interactions (Choi et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives involves a range of reactions, including cyclocondensation, which allows for the synthesis of pyrimidinones from reactions of ketones with urea. Such reactions expand the utility and applications of urea derivatives in creating heterocyclic compounds (Bonacorso et al., 2003).
Physical Properties Analysis
The physical properties of "this compound" and similar compounds, such as solubility, melting points, and crystal structure, are pivotal for understanding their behavior in different environments and applications. For example, the growth and characterization of organic NLO crystals from related compounds indicate their potential in nonlinear optical applications, providing insights into the physical properties that influence their functionality (Crasta et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interaction with various reagents, define the applications and utility of urea derivatives. Directed lithiation studies of compounds containing the urea group reveal insights into their reactivity, showing how specific substituents and structural configurations affect their chemical behavior (Smith et al., 2013).
Applications De Recherche Scientifique
Metabolic Studies and Environmental Degradation
Research has explored the metabolic conversion of phenyl compounds and the excretion of metabolites such as 4-hydroxy-3-methoxymandelic acid, which is related to adrenaline and noradrenaline metabolism. The study by Smith and Bennett (1958) in Nature investigates aromatic compounds extracted from acid-hydrolysed urine, highlighting the metabolic pathways involved in the methylation of catechols and the detection of metabolites following the administration of catechols (Smith & Bennett, 1958). Furthermore, Gatidou and Iatrou (2011) in Environmental Science and Pollution Research examined the photodegradation and hydrolysis of substituted urea herbicides in water, providing insight into the environmental degradation of related compounds and their impact on water quality (Gatidou & Iatrou, 2011).
Molecular Interactions and Structural Analysis
The interaction of urea derivatives with biological and chemical entities has been extensively studied. For example, the work by Ajloo et al. (2015) in the International Journal of Biological Macromolecules delves into the interaction of Schiff bases containing N2O2 donor atoms with calf-thymus DNA, showcasing the potential applications of urea derivatives in understanding DNA interactions and the design of therapeutic agents (Ajloo et al., 2015). Additionally, Boiocchi et al. (2004) in the Journal of the American Chemical Society explored the urea-fluoride interaction, providing critical insights into the hydrogen bonding and proton transfer mechanisms that could inform the design of novel chemical sensors and materials (Boiocchi et al., 2004).
Drug Metabolism and Pharmacokinetics
The metabolic pathways and pharmacokinetics of drugs are key areas of research. Muskiet et al. (1978) in Clinical Chemistry reported on the determination of catecholamine metabolites in urine, which is crucial for understanding the metabolism of drugs and their effects on the human body (Muskiet et al., 1978). The study highlights the importance of monitoring metabolites for diagnosing and managing diseases related to catecholamine metabolism.
Propriétés
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-19(23,12-14-8-10-15(24-2)11-9-14)13-20-18(22)21-16-6-4-5-7-17(16)25-3/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULNJHEKADFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

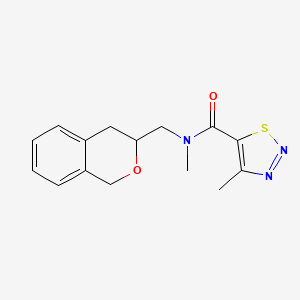
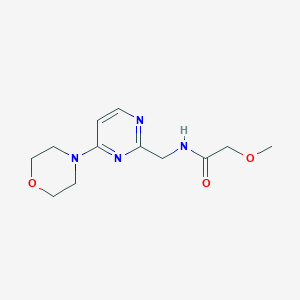
![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)
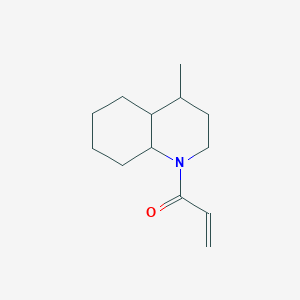
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)
![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)
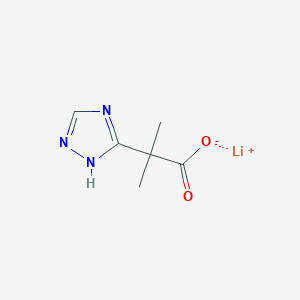
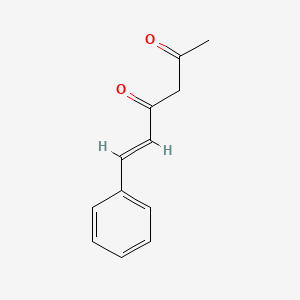
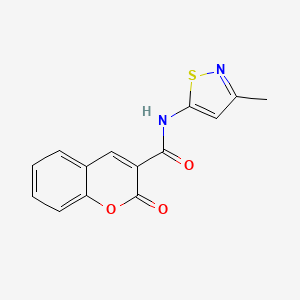
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)